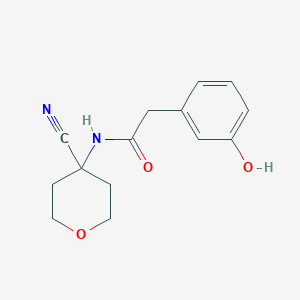
N-(4-Cyanooxan-4-yl)-2-(3-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanooxan-4-yl)-2-(3-hydroxyphenyl)acetamide, commonly known as COA-Cl, is a chemical compound with potential applications in scientific research. It is a member of the family of oxanilide compounds, which have been studied extensively for their biological activities. COA-Cl has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of COA-Cl is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. Specifically, COA-Cl has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in inflammatory conditions and many types of cancer.
Biochemical and Physiological Effects
COA-Cl has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include:
- Anti-inflammatory effects: COA-Cl has been shown to reduce inflammation in a variety of animal models of inflammation, including acute lung injury, rheumatoid arthritis, and colitis.
- Antitumor effects: COA-Cl has been shown to inhibit the growth of several types of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and colon cancer.
- Antiplatelet effects: COA-Cl has been shown to inhibit platelet aggregation, which could be useful in the prevention of thrombotic events.
- Antioxidant effects: COA-Cl has been shown to have antioxidant activity, which could be useful in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
COA-Cl has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of biological activities that make it a useful tool for studying inflammation, cancer, and other conditions. However, there are also some limitations to its use. For example, COA-Cl is not very soluble in water, which can make it difficult to use in certain experimental setups. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several areas of research that could benefit from further investigation of COA-Cl. These include:
- Further studies of its anti-inflammatory effects in different animal models and in humans
- Studies of its potential as a cancer therapy, including investigations of its mechanisms of action and its efficacy in different types of cancer
- Studies of its potential as a therapy for other conditions, such as cardiovascular disease and neurodegenerative disorders
- Investigations of its safety and toxicity in humans, including studies of its pharmacokinetics and pharmacodynamics
Conclusion
COA-Cl is a promising compound with a variety of potential applications in scientific research. Its anti-inflammatory and antitumor effects make it a useful tool for studying these conditions, and its antioxidant and antiplatelet effects could have applications in the prevention of other diseases. Further research is needed to fully understand its mechanisms of action and its potential as a therapeutic agent.
合成法
The synthesis of COA-Cl is a multi-step process that involves the reaction of 4-cyanooxan-4-yl chloride with 3-hydroxyacetanilide. The reaction is typically carried out in the presence of a strong base, such as potassium carbonate or sodium hydroxide, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using a variety of techniques, including column chromatography and recrystallization.
科学的研究の応用
COA-Cl has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. One study found that COA-Cl had anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it could be useful in the treatment of inflammatory conditions. Another study showed that COA-Cl had antitumor effects in a mouse model of breast cancer, indicating that it could be a potential candidate for cancer therapy.
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-10-14(4-6-19-7-5-14)16-13(18)9-11-2-1-3-12(17)8-11/h1-3,8,17H,4-7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJCIZCYZQFVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-yl)-2-(3-hydroxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-(3-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)pyridine-4-carboxamide](/img/structure/B2840652.png)
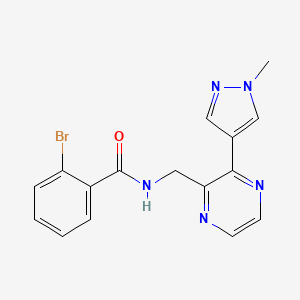
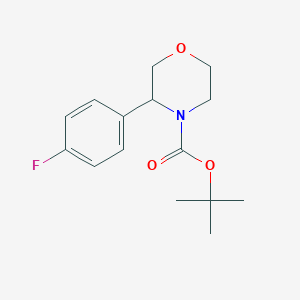
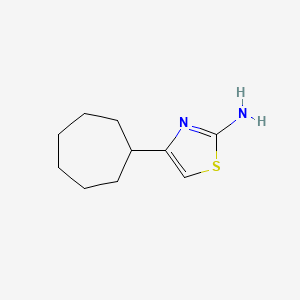
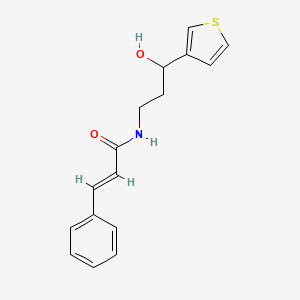
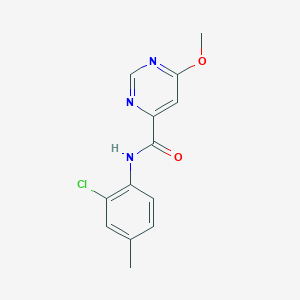
![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2840666.png)
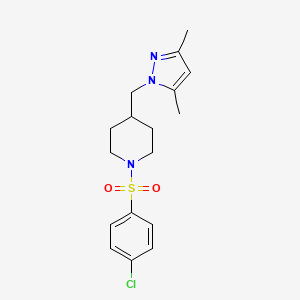
![3-(2-oxo-2-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2840668.png)

![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2840670.png)

![N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2840673.png)
![N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2840674.png)